molecular formula C15H15NO2 B1214494 4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine

4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine

Cat. No.: B1214494
M. Wt: 241.28 g/mol
InChI Key: HEWDNEROQMJEKI-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine is an organic compound that belongs to the class of stilbenes, which are compounds characterized by a 1,2-diphenylethylene structure. This compound features a pyridine ring substituted with a vinyl group that is further substituted with a 2,3-dimethoxyphenyl group. Stilbenes are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine can be achieved through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or toluene. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce ethyl-substituted derivatives. Substitution reactions can lead to a variety of substituted pyridine or phenyl derivatives.

Scientific Research Applications

4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It exhibits biological activities, such as antioxidant and anti-inflammatory properties, making it a subject of interest in pharmacological studies.

    Medicine: The compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine is unique due to its specific structural features, such as the presence of a pyridine ring and a 2,3-dimethoxyphenyl group. These structural elements contribute to its distinct chemical reactivity and biological activities compared to other similar compounds.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine

InChI

InChI=1S/C15H15NO2/c1-17-14-5-3-4-13(15(14)18-2)7-6-12-8-10-16-11-9-12/h3-11H,1-2H3/b7-6+

InChI Key

HEWDNEROQMJEKI-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C2=CC=NC=C2

SMILES

COC1=CC=CC(=C1OC)C=CC2=CC=NC=C2

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC2=CC=NC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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